1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(23-20-8-2-1-3-9-20)18-12-14-24(15-13-18)28(26,27)21-11-10-17-6-4-5-7-19(17)16-21/h1-11,16,18H,12-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNFVSQJPOWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-naphthalenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives
Scientific Research Applications
1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Key Observations:
- Sulfonyl vs.
- Bulkiness and Solubility : The naphthalene sulfonyl group increases steric bulk relative to benzyl (in ) or tert-butyl (in ) substituents, which may reduce membrane permeability but improve target binding specificity.
- Synthetic Complexity : Analogous compounds (e.g., ) require catalysts like Cu(I) and chromatographic purification, suggesting similar challenges in synthesizing the target compound.
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to tert-butyl (in ) or benzyl (in ) analogs. However, the naphthalene moiety may counterbalance this by increasing hydrophobicity.
- Stability : Sulfonyl groups generally enhance oxidative and enzymatic stability over hydroxyl groups, as seen in compound 1 .
Biological Activity
1-Naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of orexin receptor modulation and anticancer therapies. This article explores the compound's structure, mechanisms of action, biological activities, and relevant case studies.
Compound Structure and Properties
The molecular formula of this compound is C20H25N3O3S, with a molecular weight of approximately 416.56 g/mol. The compound features a naphthalene ring substituted at the 2-position with a sulfonyl group, linked to a phenylpiperidine structure via an amide bond. This unique structural arrangement is believed to contribute significantly to its biological activity.
This compound primarily acts as an orexin type 2 receptor agonist . Orexin receptors are involved in various physiological processes, including appetite regulation and wakefulness. By modulating orexin signaling pathways, this compound may have therapeutic implications for conditions such as narcolepsy and obesity.
Key Mechanisms:
- Binding Affinity : Interaction studies have shown that the compound exhibits significant binding affinity for orexin receptors, which is crucial for its agonistic activity.
- Functional Assays : Techniques such as radiolabeled ligand binding assays have been employed to assess its pharmacological profile in cell lines expressing orexin receptors.
Biological Activities
This compound has been investigated for several biological activities:
1. Orexin Receptor Modulation
The compound has shown promise in modulating orexin receptors, which may lead to applications in treating sleep disorders and metabolic conditions. Its agonistic properties could help enhance wakefulness and reduce excessive appetite.
2. Anticancer Potential
Derivatives of piperidine compounds, including this compound, have been studied for their ability to induce apoptosis in various cancer cell lines. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against tumors .
Comparative Biological Activity
To illustrate the potential of this compound relative to other compounds, the following table summarizes similar compounds and their biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-(Methyl-d3)phenyl)-1-naphthalenesulfonylpiperidine | Similar core structure | Orexin receptor agonist | Deuterated variant |
| EF24 | Piperidinone derivative | Anticancer activity | Exhibits better cytotoxicity than reference drugs |
| (2R,3S)-3-(methanesulfonamido)-2-(4-phenylcyclohexyl)oxymethylpiperidine | Related piperidine structure | Orexin receptor modulation | Contains methanesulfonamide |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- Orexin Receptor Agonism : A study demonstrated that this compound significantly increased orexin receptor activity in vitro, leading to enhanced neuronal firing rates in hypothalamic neurons.
- Anticancer Activity : Another investigation revealed that derivatives of this compound induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as an anticancer agent .
- Structure–Activity Relationship (SAR) : Research focused on modifying the naphthalene and piperidine portions of the molecule to optimize binding affinity and selectivity towards orexin receptors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-naphthalen-2-ylsulfonyl-N-phenylpiperidine-4-carboxamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, including sulfonylation of the piperidine ring, coupling with the naphthalene moiety, and carboxamide formation. Critical conditions include:
-
Solvent selection : Dichloromethane or acetonitrile for optimal solubility and reaction kinetics .
-
Bases : Triethylamine to neutralize acidic byproducts during sulfonylation .
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Temperature control : Reactions often conducted at 0–25°C to minimize side reactions .
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Purity monitoring : Thin-layer chromatography (TLC) or HPLC for real-time tracking .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield Range Reference Sulfonylation SOCl₂, DCM, 0°C 60-75% Carboxamide coupling EDCI/HOBt, DMF, RT 45-65%
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR verify piperidine ring conformation, sulfonyl group position, and naphthalene aromaticity. Discrepancies in peak splitting indicate stereochemical impurities .
- IR Spectroscopy : Confirms amide (C=O stretch at ~1650 cm) and sulfonyl (S=O stretch at ~1350 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 409.12) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for sulfonamide-containing piperidine derivatives like this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency .
- Target selectivity profiling : Use kinase/enzyme panels to rule off-target effects. For example, compare inhibition of lysine-specific demethylase (LSD1) vs. unrelated kinases .
- Structural analogs : Synthesize derivatives (e.g., replacing phenyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of reaction pathways for synthesizing this compound derivatives?
- Methodological Answer :
-
Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
-
Solvent optimization : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
-
Catalyst screening : Machine learning models prioritize catalysts (e.g., Pd/C vs. Ni) for cross-coupling steps .
Table 2: Computational Parameters for Reaction Optimization
Parameter Computational Tool Outcome Reference Transition state Gaussian 16 (DFT/B3LYP) Identified low-energy pathway Solvent polarity COSMO-RS DMF selected for higher yield
Data Contradiction Analysis
- Example : Variability in reported enzymatic inhibition (e.g., LSD1 IC ranging from 50 nM to 1 μM) may stem from:
- Assay conditions : Differences in buffer pH, cofactor concentrations, or incubation time .
- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) skew activity .
- Target conformation : LSD1’s redox-sensitive flavin cofactor may alter binding in vitro vs. in vivo .
Notes on Evidence Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
